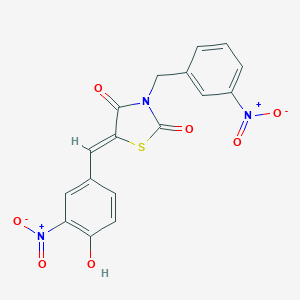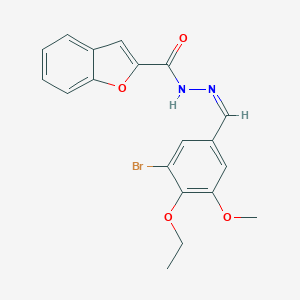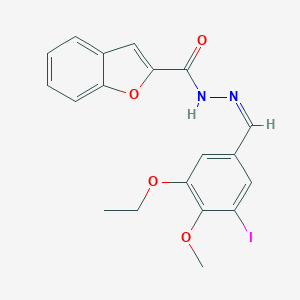![molecular formula C22H29N3O5S B313361 N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide](/img/structure/B313361.png)
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-methoxyphenylpiperazine with appropriate sulfonyl chlorides under controlled conditions to form the desired sulfonamide . The reaction conditions often require the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)piperazine: Shares the methoxyphenyl group but lacks the sulfonamide moiety.
N-(4-hydroxyphenyl)piperazine: Similar structure with a hydroxyl group instead of a methoxy group.
N-(4-methylphenyl)piperazine: Contains a methyl group instead of a methoxy group.
Uniqueness
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide is unique due to its combination of methoxyphenyl groups and the sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H29N3O5S |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-N-[1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C22H29N3O5S/c1-17(25(31(4,27)28)19-7-11-21(30-3)12-8-19)22(26)24-15-13-23(14-16-24)18-5-9-20(29-2)10-6-18/h5-12,17H,13-16H2,1-4H3 |
InChI Key |
REMMGZUMOFLKGQ-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=CC=C(C=C2)OC)N(C3=CC=C(C=C3)OC)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-(2-methoxyphenyl)methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B313278.png)
![N-(2-methyl-1-{[2-(3-nitrobenzylidene)hydrazino]carbonyl}propyl)-2-thien-2-ylacetamide](/img/structure/B313279.png)
![N-{1-[(2-{4-[(4-cyanobenzyl)oxy]-3,5-diiodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-(2-thienyl)acetamide](/img/structure/B313281.png)
![N-{1-[(2-{3-allyl-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzylidene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313283.png)

![N-[1-({2-[(5-{5-nitro-2-methylphenyl}-2-furyl)methylene]hydrazino}carbonyl)-2-methylpropyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B313288.png)
![N-{1-[(2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}hydrazino)carbonyl]-2-methylpropyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B313290.png)
![N-[(Z)-[4-(2-anilino-2-oxoethoxy)phenyl]methylideneamino]-5-bromo-1-benzofuran-2-carboxamide](/img/structure/B313291.png)
![5-bromo-N'-[(1-sec-butyl-1H-indol-3-yl)methylene]-1-benzofuran-2-carbohydrazide](/img/structure/B313293.png)
![N-{1-[(2-{[1-(3,4-dichlorobenzyl)-2-methyl-1H-indol-3-yl]methylene}hydrazino)carbonyl]-2-methylpropyl}-2-thien-2-ylacetamide](/img/structure/B313295.png)
![N-[1-({2-[(9-ethyl-9H-carbazol-3-yl)methylene]hydrazino}carbonyl)-2-methylpropyl]-2-thien-2-ylacetamide](/img/structure/B313296.png)
![N'-{4-[(2-cyanobenzyl)oxy]benzylidene}-1-benzofuran-2-carbohydrazide](/img/structure/B313298.png)


